molecular formula C15H10O3 B096982 2-(Hydroxymethyl)anthraquinone CAS No. 17241-59-7

2-(Hydroxymethyl)anthraquinone

Cat. No. B096982
CAS RN: 17241-59-7
M. Wt: 238.24 g/mol
InChI Key: JYKHAJGLEVKEAA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)anthraquinone is a derivative of anthraquinone, a class of naturally occurring and synthetic organic compounds characterized by the anthraquinone skeleton, which consists of three fused benzene rings forming a quinone structure. This particular derivative is modified by the presence of a hydroxymethyl group at the second position of the anthraquinone structure. The modification of anthraquinones, such as the introduction of hydroxymethyl groups, has been studied for various applications, including their antineoplastic activities and interactions with biological systems .

Synthesis Analysis

The synthesis of 2-(hydroxymethyl)anthraquinone and its derivatives has been explored in several studies. For instance, the reaction of 1-hydroxyanthraquinones with formaldehyde in an alkaline medium leads to the formation of 2-hydroxymethyl-substituted 9,10-dihydroxyanthracenes, which can undergo intramolecular redox reactions to yield the desired anthraquinone derivatives . Additionally, the synthesis of related compounds with antineoplastic activity has been reported, where the presence of a hydroxymethyl group is a key structural feature for biological activity .

Molecular Structure Analysis

The molecular structure of 2-(hydroxymethyl)anthraquinone is characterized by the anthraquinone core with a hydroxymethyl group at the second position. The structure of such derivatives has been elucidated using spectroscopic methods and, in some cases, confirmed by synthesis . The presence of substituents like the hydroxymethyl group can significantly influence the physical, chemical, and biological properties of the anthraquinone derivatives.

Chemical Reactions Analysis

Anthraquinone derivatives, including those with hydroxymethyl groups, participate in various chemical reactions. These reactions can be influenced by the nature and position of the substituents on the anthraquinone ring. For example, the hydroxymethyl group can undergo further chemical transformations, such as oxidation or condensation with other molecules, leading to a diverse range of anthraquinone-based compounds with different properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(hydroxymethyl)anthraquinone derivatives are influenced by the anthraquinone core and the specific substituents attached to it. The hydroxymethyl group, for instance, can affect the solubility, reactivity, and interaction of the molecule with biological targets. Studies have shown that the number and position of hydroxyl groups on the anthraquinone ring can significantly impact the biological activity, such as antiproliferative effects and the ability to inhibit DNA synthesis . Additionally, the interaction of anthraquinone derivatives with surfactant micelles has been studied to understand their potential to permeate biological membranes, which is crucial for their biological action .

Scientific Research Applications

Application 1: Protective Effect in Acute Lung Injury

  • Scientific Field : Medical Science, specifically Pulmonology .
  • Summary of Application : 2-Hydroxymethyl anthraquinone (HMA), an anthraquinone derivative found in Hedyotis diffusa Willd, has been reported to have broad-spectrum anti-inflammatory effects . It has been used in studies investigating its protective effect in Lipopolysaccharide-Induced Acute Lung Injury .
  • Methods of Application : The study involved the use of HMA in LPS-induced acute lung injury (ALI) models to explore its potential molecular mechanisms . The western blot analysis was used to show that TLR4 expression and the activation of NF-κB were antagonized by HMA .
  • Results or Outcomes : The results showed that HMA remarkably attenuated LPS-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . Besides, HMA showed significant antioxidative activity; it raised the levels of SOD and GSH and depleted the MDA level in serum of ALI mice .

Application 2: Chemical Caging of Pheromones

  • Scientific Field : Chemistry, specifically Organic Chemistry .
  • Summary of Application : 2-(Hydroxymethyl)anthraquinone has been used as a photoremovable protecting group to chemically cage (Z)-11-hexadecen-1-ol, which is the sex pheromone of Chilo infuscatellus snellen .

Application 3: Medical Synthesis Intermediate

  • Scientific Field : Medical Science, specifically Pharmacology .
  • Summary of Application : 2-(Hydroxymethyl)anthraquinone is a heterocyclic organic compound that can be used as a medical synthesis intermediate .

Application 4: Electrochemical Applications

  • Scientific Field : Physical Chemistry .
  • Summary of Application : Anthraquinone and its derivatives, including 2-(Hydroxymethyl)anthraquinone, have been identified as highly promising lead structures for various applications in organic electronics .
  • Methods of Application : The study involved a joint experimental and theoretical investigation of the redox potential in solution of pristine anthraquinone and 12 hydroxy- or/and amino-substituted anthraquinone derivatives .
  • Results or Outcomes : The study showed that the SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species . This has important implications in the formulation of hierarchical screening strategies for materials associated with organic electronics .

Application 5: Anticancer Agents

  • Scientific Field : Medical Science, specifically Oncology .
  • Summary of Application : Anthraquinones, including 2-(Hydroxymethyl)anthraquinone, have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .

Application 6: Photodeprotection for Alcohols, Aldehydes and Ketones

  • Scientific Field : Chemistry, specifically Organic Chemistry .
  • Summary of Application : 2-(Hydroxymethyl)anthraquinone has been used as a photoremovable protecting group to chemically cage various compounds such as alcohols, aldehydes, and ketones .

Safety And Hazards

After handling 2-(Hydroxymethyl)anthraquinone, it is recommended to wash thoroughly. Contaminated clothing should be removed and washed before reuse. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

properties

IUPAC Name

2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKHAJGLEVKEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169278
Record name 2-(Hydroxymethyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)anthraquinone

CAS RN

17241-59-7
Record name 2-(Hydroxymethyl)anthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17241-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Hydroxymethyl)anthraquinone
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Record name 2-(Hydroxymethyl)anthraquinone
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Record name 2-(hydroxymethyl)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
J Tan, L Li, W Shi, D Sun, C Xu, Y Miao, H Fan, J Liu… - Inflammation, 2018 - Springer
Chronic inflammation and oxidant/antioxidant imbalance play a prominent role in inflammatory lung diseases. 2-Hydroxymethyl anthraquinone (HMA), an anthraquinone derivative …
Number of citations: 18 link.springer.com
V Balachandran, V Karpagam, B Revathi… - … Acta Part A: Molecular …, 2015 - Elsevier
Natural product drugs play a dominant role in pharmaceutical care. Nature is an attractive source of new therapeutic candidate compounds as a tremendous chemical diversity is found …
Number of citations: 15 www.sciencedirect.com
M Lukeman, M Xu, P Wan - Chemical communications, 2002 - pubs.rsc.org
The title compound undergoes a novel excited state intramolecular redox reaction in which the ‘distal’ side chain benzylic alcohol is oxidized to the aldehyde and the carbonyl moieties …
Number of citations: 29 pubs.rsc.org
TS Lin, BA Tiecher, AC Sartorelli - Journal of Medicinal Chemistry, 1980 - ACS Publications
Hypoxic cells of solid tumors are an obstacle to effective cancer therapy. Since hypoxic cells remote from the tumor blood supply may have a greater capacity for reductive reactions than …
Number of citations: 47 pubs.acs.org
WK Anslow, J Breen, H Raistrick - Biochemical Journal, 1940 - ncbi.nlm.nih.gov
A NUMBER of polyhydroxyanthraquinones, all of which are derivatives of 2-methylanthraquinone, have been reported from these laboratories as metabolic products of different species …
Number of citations: 58 www.ncbi.nlm.nih.gov
HH Chan, CY Li, AG Damu, TS Wu - Chemical and pharmaceutical …, 2005 - jstage.jst.go.jp
… -2-hydroxymethyl anthraquinone-3-O-b-primeveroside, and named as ophiohayatone-B. … Recrystallization of this residue gave 1,3-dihydroxy-2-hydroxymethyl anthraquinone (2.0 mg). …
Number of citations: 14 www.jstage.jst.go.jp
NR Ayyangar, BS Joshi, K Venkataraman - Tetrahedron, 1959 - Elsevier
1:3:8-Trihydroxy-2-hydroxymethylanthraquinone has been synthesised by hydroxymethylation of 1:3:8-trihydroxyanthraquinone and shown to be different from versicolorin, the …
Number of citations: 10 www.sciencedirect.com
DE Zembower, CM Kam, JC Powers… - Journal of medicinal …, 1992 - ACS Publications
A large series of variously substituted anthraquinones has been synthesized and assayed for inhibitory capacity against human leukocyte elastase (HLE) and cathepsin G (CatG), two …
Number of citations: 42 pubs.acs.org
SAM Metwally, MSK Youssef, MI Younes - Bulletin of the Chemical …, 1980 - journal.csj.jp
1-Hydroxy- and/or 1-aminoanthraquinones was allowed to react with formaldehyde in an alkaline medium to give 1-hydroxy- or 1-amino-2-hydroxymethyl-9,10-anthracenediols, which …
Number of citations: 4 www.journal.csj.jp
T Ruksilp, J Sichaem, S Khumkratok… - Biochemical …, 2011 - researchgate.net
Thirteen species of the genus Morinda, belonging to the Rubiaceae family, can be found in Thailand. Morinda pandurifolia, locally known as “Yotime”, is a shrub found scattered in the …
Number of citations: 16 www.researchgate.net

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